2,4-difluoro-6-(trifluoromethyl)pyrimidine
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Overview
Description
2,4-Difluoro-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of fluorine atoms and a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-6-(trifluoromethyl)pyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4,6-trichloropyrimidine with potassium fluoride at elevated temperatures. This reaction results in the substitution of chlorine atoms with fluorine atoms, yielding 2,4,6-trifluoropyrimidine . Further functionalization with a trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and maintain the required reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide and tetraphenoxysilane are commonly used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,4-Difluoro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties .
Mechanism of Action
The mechanism of action of 2,4-difluoro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of various biological pathways. The trifluoromethyl group contributes to the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)pyrimidine: This compound has chlorine atoms instead of fluorine atoms at positions 2 and 4.
2,4,6-Trifluoropyrimidine: This compound lacks the trifluoromethyl group present in 2,4-difluoro-6-(trifluoromethyl)pyrimidine.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group at position 5 instead of position 6.
Uniqueness
This compound is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and biological properties. Its enhanced stability, reactivity, and biological activity make it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-difluoro-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF5N2/c6-3-1-2(5(8,9)10)11-4(7)12-3/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSSZHRRUUZKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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